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Compound of Interest

Compound Name: 1-Propylazetidin-3-ol

cat. No.: B1524022

An In-Depth Technical Guide to 1-Propylazetidin-3-ol (CAS 1340301-52-1): Synthesis,
Properties, and Applications in Modern Drug Discovery

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a
"privileged" structural motif in modern medicinal chemistry. Its inherent ring strain and unique
three-dimensional geometry offer a compelling alternative to more common saturated rings like
pyrrolidine and piperidine, enabling the exploration of novel chemical space.[1][2] Within this
class, 1-Propylazetidin-3-ol stands out as a versatile building block for synthetic chemists.
This guide provides a comprehensive technical overview of 1-Propylazetidin-3-ol (CAS:
1340301-52-1), detailing its physicochemical properties, synthetic routes, chemical reactivity,
and strategic applications in the field of drug discovery and development. The content herein is
curated for researchers, medicinal chemists, and drug development professionals seeking to
leverage this valuable intermediate in their programs.

Physicochemical Properties and Specifications

1-Propylazetidin-3-ol is a key intermediate whose properties dictate its handling, reactivity,
and incorporation into larger molecules.[3] The N-propyl group provides a balance of
lipophilicity and metabolic stability, while the C-3 hydroxyl group serves as a crucial handle for
subsequent chemical modifications.

Table 1: Core Properties of 1-Propylazetidin-3-ol
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Property Value Reference

CAS Number 1340301-52-1 [4][5]

Molecular Formula CeH13NO [4]

Molecular Weight 115.17 g/mol [4]

Purity Typically 297% [6]
Varies; often supplied as an oil

Appearance ) N/A
or solid

Storage Conditions 2-8°C, under inert atmosphere [3114]

SMILES CCCN1cCc(C1)0 [7]
UELHSANKOLQHTB-

InChl Key [7]

UHFFFAOYSA-N

Predicted Spectroscopic Data

While a publicly available, fully assigned spectrum for this specific molecule is not readily
found, its 1H and 13C NMR spectra can be reliably predicted based on its structure and data
from analogous compounds.[8][9]

e 1H NMR: The spectrum is expected to show a triplet for the terminal methyl group of the
propyl chain, multiplets for the two methylene groups of the propyl chain, distinct signals for
the non-equivalent protons on the azetidine ring (at C2 and C4), a multiplet for the proton at
C3 bearing the hydroxyl group, and a broad singlet for the hydroxyl proton.

e 13C NMR: The spectrum will feature six distinct carbon signals corresponding to the three
carbons of the propyl group and the three carbons of the azetidine ring. The carbon bearing
the hydroxyl group (C3) would appear in the 55-65 ppm range, while the carbons adjacent to
the nitrogen (C2 and C4) would be further downfield.

Synthesis Strategies for 1-Propylazetidin-3-ol

The synthesis of strained four-membered rings like azetidines presents a unique chemical
challenge.[1] The most common and industrially scalable approach for N-substituted 3-
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hydroxyazetidines involves a two-step process starting from epichlorohydrin and a primary
amine. This method circumvents the use of expensive or hazardous reagents and offers high
yields.[10][11]

Proposed Synthetic Protocol: The Epichlorohydrin
Route

This pathway involves the initial ring-opening of epichlorohydrin with n-propylamine, followed
by a base-mediated intramolecular cyclization to form the azetidine ring. The causality behind
this choice is its efficiency and the use of readily available starting materials.

Step 1: Synthesis of 1-chloro-3-(propylamino)propan-2-ol

» To a stirred solution of n-propylamine in a suitable solvent (e.g., water or methanol) at 0-5°C,
slowly add one equivalent of epichlorohydrin.

e Maintain the reaction at a low temperature to control the exotherm and prevent side
reactions.

 Allow the reaction to stir for 12-24 hours until completion, monitored by TLC or LC-MS.

e Upon completion, the solvent is removed under reduced pressure to yield the crude amino
alcohol intermediate.

Step 2: Intramolecular Cyclization

» Dissolve the crude 1-chloro-3-(propylamino)propan-2-ol in a suitable solvent such as
isopropanol or toluene.

e Add a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution. The base
deprotonates the hydroxyl group, which then acts as a nucleophile.

o Heat the reaction mixture to reflux. The intramolecular SN2 reaction occurs as the alkoxide
displaces the chloride ion, forming the azetidine ring.

 After the reaction is complete (typically 4-8 hours), cool the mixture and filter to remove the
inorganic salts.
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e The filtrate is concentrated, and the resulting crude product is purified by vacuum distillation
or column chromatography to yield pure 1-Propylazetidin-3-ol.
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Caption: Proposed synthesis workflow for 1-Propylazetidin-3-ol.
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Chemical Reactivity and Derivatization

The synthetic utility of 1-Propylazetidin-3-ol is rooted in its dual reactivity: the nucleophilic

nitrogen atom (though sterically hindered) and the versatile hydroxyl group at the C-3 position.

The ring strain also makes it susceptible to ring-opening reactions under certain conditions.[2]

Key Transformations

Reactions at the Hydroxyl Group: The secondary alcohol is a prime site for functionalization.
It can be readily acylated to form esters, alkylated to form ethers, or oxidized to the
corresponding azetidin-3-one.[12] These transformations are fundamental for attaching the
azetidine core to other parts of a target molecule.

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving
group (e.g., mesylate or tosylate) and subsequently displaced by various nucleophiles. A
notable example is the iron-catalyzed alkylation of thiols to produce 3-sulfanyl azetidines,
which are valuable motifs for drug design.[13]

Ritter-Initiated Rearrangement: In the presence of a strong acid and a nitrile, 3-
hydroxyazetidines can undergo a fascinating cascade rearrangement to yield highly
substituted 2-oxazolines.[14] This reaction provides a pathway to a different class of
heterocycles from the same starting material.

Key Derivatization Pathways
Oxidation

(e.g., Swern, Dess-Martin) ‘VGZ i din—3-0n6)

Fe-Catalyzed Thiol Alkylation
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Caption: Key reactivity pathways of the 1-Propylazetidin-3-ol core.

Applications in Drug Discovery and Medicinal
Chemistry

The incorporation of small, strained rings like azetidine is a validated strategy in drug design to
improve physicochemical properties such as solubility, lipophilicity (LogP), and metabolic
stability, while also providing a defined vector out of a central scaffold.[15] 1-Propylazetidin-3-
ol is particularly valuable as a building block in the synthesis of active pharmaceutical
ingredients (APIs), especially for creating drugs aimed at neurological and cardiovascular
conditions.[3]

The causality for its utility lies in its structure:

o Vector for Exploration: The 3-hydroxyl group provides a reliable attachment point for linking
the azetidine to a larger molecule or for introducing new functional groups.

e Modulation of Properties: The N-propyl group contributes to the molecule's lipophilicity, which
can be critical for membrane permeability and target engagement.

» Structural Rigidity: The rigid azetidine ring can lock a substituent in a specific spatial
orientation, which can be crucial for optimizing binding to a biological target.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1524022?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7692606/
https://www.benchchem.com/product/b1524022?utm_src=pdf-body
https://www.benchchem.com/product/b1524022?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/azetidine-derivatives/84968--1-propylazetidin-3-ol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1-Propylazetidin-3-ol
(Building Block)

Functionalization at
3-OH position
Couple to Core Scaffold
(e.g., Amide coupling, Etherification)

:

Gead Compound GeneratiorD

Iterative Design

Structure-Activity
Relationship (SAR) Studies

;

Preclinical Candidate

Click to download full resolution via product page

Caption: Workflow for incorporating the building block in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling of 1-Propylazetidin-3-ol is essential. It is

intended for research and development use only.[4] Safety data indicates that the compound is

a flammabile liquid and vapor and can cause skin, eye, and respiratory irritation.[5][7]

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves.
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e Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid
breathing vapors. Prevent contact with skin and eyes.[16]

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, as
recommended at 2-8°C.[3][4] Store away from strong oxidizing agents.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow the product to enter drains.

Conclusion

1-Propylazetidin-3-ol (CAS 1340301-52-1) is more than just a chemical intermediate; it is a
strategic tool for medicinal chemists. Its well-defined structure, accessible synthesis, and
versatile reactivity at the C-3 hydroxyl position make it an exceptionally valuable building block
for constructing complex molecular architectures. Its application in drug discovery programs,
particularly in neurology and cardiology, underscores its importance. By understanding its
properties, synthesis, and reactivity, researchers can effectively harness the potential of this
strained heterocyclic scaffold to accelerate the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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